5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole
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Overview
Description
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of chlorine atoms at the 5 and 3 positions, a chloromethyl group at the 3 position, and a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. For instance, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride: Used in the chlorination step.
Sodium Hydroxide in Ethanol: Used for dehydrochlorination reactions.
Pyridine: Used as a solvent and base in various reactions.
Major Products Formed
5-Chloro-1-vinyl-1H-pyrazoles: Formed by the elimination of hydrogen chloride.
3-Alkenyl-5-chloro-1H-pyrazoles: Formed by the elimination of hydrogen chloride from 3-(α-chloroalkyl)-1H-pyrazoles.
Scientific Research Applications
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form stable heterocyclic structures.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its bioactive properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and chloromethyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-vinyl-1H-pyrazole
- 3-Alkenyl-5-chloro-1H-pyrazole
- 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride
Uniqueness
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYVHOHOCBLPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524740-33-8 |
Source
|
Record name | 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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